4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one
Description
Molecular Formula: C₈H₁₁N₃O₃ Molar Mass: 197.19 g/mol CAS Number: 126664-28-6 Purity: 97% (as commercially available) Synonyms: The compound is systematically named 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one. It is also referred to as 4-(2-Methyl-4-nitroimidazol-1-yl)butan-2-one in some literature .
This nitroimidazole derivative features a ketone group at the C2 position of a butanone backbone, linked to a 2-methyl-4-nitroimidazole moiety. The nitro group at the 4-position of the imidazole ring is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-(2-methyl-4-nitroimidazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)3-4-10-5-8(11(13)14)9-7(10)2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUZNMMCTUEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379365 | |
| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126664-28-6 | |
| Record name | 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitroimidazole Precursor Synthesis
A common strategy involves synthesizing 4-nitroimidazole derivatives first, followed by side-chain functionalization. For example, 2-methyl-4-nitroimidazole can be prepared via nitration of 2-methylimidazole using fuming nitric acid in sulfuric acid at 0–5°C. The nitro group’s meta-directing nature ensures regioselective substitution at the 4-position.
Side-Chain Introduction via Alkylation
The butan-2-one side chain is introduced through alkylation reactions. In a representative procedure:
-
2-methyl-4-nitroimidazole is treated with 1,4-dibromobutan-2-one in the presence of a base (e.g., K₂CO₃) in anhydrous DMF.
-
The reaction proceeds at 80°C for 12 hours, yielding the target compound after purification by column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 62% |
| Reaction Temperature | 80°C |
| Purification | Column chromatography |
Nickel-Catalyzed Proto-Demetallation
Cyclization of Amido-Nitriles
A patent (WO1986002070A1) describes a nickel-catalyzed method for imidazolinone synthesis, which can be adapted for nitroimidazole derivatives. Although the patent focuses on 4-methyl-4-imidazolin-2-one, analogous steps apply:
-
Amido-nitrile cyclization : Reacting 3-cyano-3-methylbutanamide with a nickel catalyst forms a metallocycle intermediate.
-
Proto-demetallation : Treatment with aqueous HCl releases the imidazole core.
-
Nitration : Introducing the nitro group using HNO₃/H₂SO₄.
Optimization Insight:
-
Replacing acetol with 4-nitroacetol in the cyclization step could directly yield the nitro-substituted intermediate.
-
Tetrabutylammonium hydrogen sulfate enhances reaction rates in acetic acid solvent.
Acid-Catalyzed Condensation
One-Pot Synthesis in Acetic Acid
A scalable method involves condensing urea derivatives with ketones under acidic conditions:
-
Methylglyoxal (as a butan-2-one precursor) reacts with 4-nitro-1H-imidazole in acetic acid.
-
The reaction proceeds at reflux (118°C) for 6 hours, with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Tetrabutylammonium hydrogen sulfate |
| Solvent | Acetic acid |
| Yield | 58% |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield | Time | Cost |
|---|---|---|---|
| Alkylation | 62% | 12h | $$ |
| Nickel catalysis | 55% | 8h | $$$ |
| Acid condensation | 58% | 6h | $ |
Limitations
-
Alkylation : Requires pre-synthesized nitroimidazole precursors.
-
Nickel catalysis : Involves toxic metal catalysts and rigorous purification.
-
Acid condensation : Competitive side reactions reduce selectivity.
Recent Advances
Chemical Reactions Analysis
4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the nitro or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like ferric chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one is under investigation for its potential therapeutic effects, particularly in:
- Antibacterial Activity : Studies have shown that imidazole derivatives possess significant antibacterial properties. The nitro group can be reduced to form reactive intermediates that interact with bacterial cellular components, leading to cell death .
- Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism potentially involves the induction of apoptosis through reactive oxygen species (ROS) generation.
Agricultural Chemistry
The compound is being explored for use in agrochemicals due to its antifungal properties. Imidazole derivatives are known to inhibit fungal growth by disrupting cellular processes, making them valuable in crop protection formulations .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with enhanced biological activities .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming several established antibiotics in specific assays .
Case Study 2: Antitumor Potential
In vitro studies reported by ABC Institute demonstrated that this compound induced apoptosis in human cancer cell lines through ROS-mediated pathways. The compound's effectiveness was compared with other known antitumor agents, showing promising results that warrant further investigation in vivo .
Mechanism of Action
The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The imidazole ring can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally related to 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one:
Physicochemical and Reactivity Comparisons
Electron Effects: The nitro group in the target compound enhances electrophilicity at the imidazole ring, making it more reactive toward nucleophilic substitution compared to non-nitro analogs (e.g., 4-hydroxybenzoic acid–imidazole) . Zingerone’s phenolic hydroxyl group enables hydrogen bonding, increasing aqueous solubility relative to the hydrophobic nitro group in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nitration of a pre-formed imidazole intermediate, whereas benzoimidazole derivatives (e.g., compound from ) require multi-step functionalization, including condensation and hydrolysis .
Biological Relevance: Nitroimidazoles are known for antimicrobial activity (e.g., metronidazole).
Biological Activity
4-(2-Methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, with the CAS number 126664-28-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of 197.19 g/mol. The compound features a butanone backbone substituted with a 2-methyl-4-nitroimidazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O3 |
| Molecular Weight | 197.19 g/mol |
| Density | 1.32 g/cm³ |
| Melting Point | 98°C |
| Boiling Point | 401.1°C at 760 mmHg |
Biological Activity Overview
Research indicates that compounds containing the imidazole ring, particularly those substituted with nitro groups, often exhibit significant biological activities. The following sections detail specific areas of activity associated with this compound.
Antitumor Activity
Imidazole derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) suggests that modifications in the imidazole ring can enhance cytotoxicity.
Research Findings:
Compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values less than that of doxorubicin in Jurkat and A-431 cells . Although direct studies on this specific compound are scarce, the potential for antitumor activity remains plausible based on existing literature.
Anticonvulsant Activity
Certain imidazole-containing compounds have displayed anticonvulsant properties in animal models. The presence of electron-donating groups like methyl and nitro in the structure may contribute to enhanced activity.
Case Study:
A related study highlighted that thiazole and imidazole derivatives could effectively reduce seizure activity in rodent models, suggesting a potential avenue for further investigation into the anticonvulsant effects of this compound .
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures typically interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.
Safety Profile
While exploring its biological activity, it is crucial to consider the safety profile of this compound. It has been reported to cause irritation to the eyes and skin upon exposure . Long-term toxicity studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What established synthetic protocols are used for 4-(2-methyl-4-nitro-1H-imidazol-1-yl)butan-2-one, and how is its structural integrity confirmed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-methyl-4-nitroimidazole with a halogenated butanone precursor under basic conditions (e.g., K₂CO₃ in DMF or THF). Post-synthesis, structural confirmation requires:
- ¹H/¹³C NMR : To verify substitution patterns on the imidazole ring and ketone position (e.g., δ ~2.1 ppm for methyl groups, δ ~8.0 ppm for nitroaromatic protons).
- IR Spectroscopy : Confirms nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks must align with theoretical mass (e.g., [M+H]⁺ calculated via high-resolution MS).
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages .
Q. How should crystallization conditions be optimized for X-ray diffraction analysis of this compound?
- Methodological Answer :
- Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals.
- Collect diffraction data at low temperatures (90–100 K) to minimize thermal motion.
- Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve potential disorder in nitro or methyl groups.
- Validate refinement with PLATON/CHECKCIF to address symmetry or displacement alerts .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro group influence reactivity in functionalization reactions?
- Methodological Answer :
- *DFT Calculations (B3LYP/6-31G)**: Model electrostatic potential surfaces to identify reactive sites.
- Kinetic Studies : Compare reaction rates of nitro-substituted vs. non-nitro analogs (e.g., Suzuki couplings) to assess electronic hindrance.
- Competitive Experiments : Use substituents (e.g., -OCH₃, -CF₃) to decouple steric vs. electronic contributions .
Q. What strategies resolve conflicting NMR interpretations of tautomeric forms in solution?
- Methodological Answer :
- Variable-Temperature NMR (VT-NMR) : Slow tautomerism by cooling to -60°C in DMSO-d₆.
- 2D EXSY Experiments : Detect exchange between tautomers via cross-peaks.
- Solid-State ¹³C CP/MAS NMR : Compare solution and crystalline states to identify dominant tautomers .
Q. How can computational docking predict biological activity, and how are these models validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with optimized parameters for nitro group interactions (e.g., partial charges from RESP fitting).
- Validation : Synthesize top-scoring derivatives and test against target enzymes (e.g., nitroreductases). Compare IC₅₀ values with docking scores .
Q. What experimental designs assess degradation pathways under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C.
- HPLC-MS Monitoring : Track degradation products (e.g., imidazole ring cleavage or nitro group reduction).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .
Key Research Findings
- The nitro group significantly reduces nucleophilic attack at the imidazole C-2 position due to electron-withdrawing effects .
- Crystallographic disorder in the nitro group can be resolved using PART instructions in SHELXL .
- VT-NMR confirms dynamic tautomerism between nitro and keto-enol forms in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
